molecular formula C10H11N3 B2688893 2-Allyl-2H-indazol-6-amine CAS No. 2137823-23-3

2-Allyl-2H-indazol-6-amine

Cat. No.: B2688893
CAS No.: 2137823-23-3
M. Wt: 173.219
InChI Key: CBTSAVPWNYHQEV-UHFFFAOYSA-N
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Description

2-Allyl-2H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-2H-indazol-6-amine typically involves the formation of the indazole core followed by the introduction of the allyl group. One common method involves the cyclization of hydrazones with appropriate substituents. For instance, the reaction of 2-allylbenzohydrazide with a suitable electrophile can yield the desired indazole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the allyl group .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-2H-indazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

2-Allyl-2H-indazol-6-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating cancer and inflammatory diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Uniqueness: 2-Allyl-2H-indazol-6-amine is unique due to the presence of the allyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other indazole derivatives and contributes to its potential as a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-prop-2-enylindazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-5-13-7-8-3-4-9(11)6-10(8)12-13/h2-4,6-7H,1,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTSAVPWNYHQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C2C=CC(=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137823-23-3
Record name 2-(prop-2-en-1-yl)-2H-indazol-6-amine
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